4-(Difluoromethoxy)benzo[d]isothiazole
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Overview
Description
4-(Difluoromethoxy)benzo[d]isothiazole is a chemical compound that belongs to the class of benzo[d]isothiazoles. This compound features a difluoromethoxy group attached to the benzene ring of the isothiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazoles, including 4-(Difluoromethoxy)benzo[d]isothiazole, can be achieved through various synthetic routes. One common method involves the intramolecular oxidative N-S bond formation starting from appropriately substituted phenyl precursors . This reaction typically occurs under an oxygen atmosphere and may involve the use of catalytic amounts of potassium bromide (KBr) .
Another approach involves the condensation of thiohydroxylamine with suitable aromatic aldehydes or ketones, followed by cyclization to form the isothiazole ring . Metal-catalyzed methods, such as palladium-catalyzed cross-coupling reactions, have also been employed to synthesize benzo[d]isothiazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)benzo[d]isothiazole can undergo various chemical reactions, including:
Oxidation: The isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the isothiazole ring can lead to the formation of dihydroisothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroisothiazoles.
Substitution: Various substituted benzo[d]isothiazoles depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications, such as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . The compound may also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole: The parent compound without the difluoromethoxy group.
4-Methoxybenzo[d]isothiazole: Similar structure with a methoxy group instead of a difluoromethoxy group.
4-Chlorobenzo[d]isothiazole: Contains a chlorine atom instead of a difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)benzo[d]isothiazole is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. The difluoromethoxy group may enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C8H5F2NOS |
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Molecular Weight |
201.20 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1,2-benzothiazole |
InChI |
InChI=1S/C8H5F2NOS/c9-8(10)12-6-2-1-3-7-5(6)4-11-13-7/h1-4,8H |
InChI Key |
ZHBOZAOGPPBEIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)OC(F)F |
Origin of Product |
United States |
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